N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride
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Overview
Description
N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial applications. This compound is characterized by its long hydrophobic tail and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride typically involves the quaternization of N,N-dimethyloctadec-1-en-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxidation typically yields benzyl alcohol or benzaldehyde.
Reduction: Reduction results in the formation of N,N-dimethyloctadec-1-en-1-amine.
Substitution: Substitution reactions can produce a variety of benzyl-substituted derivatives.
Scientific Research Applications
N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Industry: It is used in the formulation of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride involves its interaction with microbial cell membranes. The long hydrophobic tail inserts into the lipid bilayer, while the positively charged nitrogen interacts with the negatively charged components of the membrane. This disrupts the membrane integrity, leading to cell lysis and death. The compound also interferes with membrane-bound enzymes and transport proteins, further inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-dimethyldodecan-1-aminium chloride
- N-Benzyl-N,N-dimethylhexadecan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-dimethyloctadec-1-en-1-aminium chloride is unique due to its longer hydrophobic tail compared to similar compounds. This enhances its surfactant properties and makes it more effective in disrupting microbial cell membranes. Additionally, its specific structure allows for a broader range of applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
649721-75-5 |
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Molecular Formula |
C27H48ClN |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
benzyl-dimethyl-octadec-1-enylazanium;chloride |
InChI |
InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-25H,4-18,26H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WHBYRKBHHULLEP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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